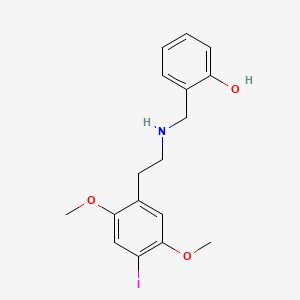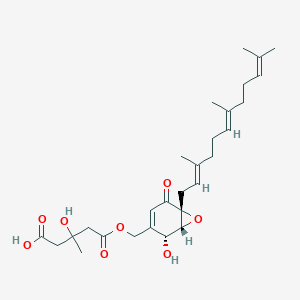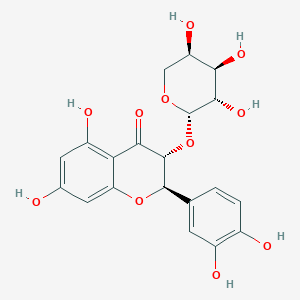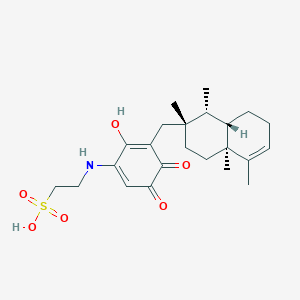
Dysidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysidine is a sesquiterpenoid isolated from the sponge Dysidea sp. that is 5-amino-2-hydroxy-3-methyl-1,4-benzoquinone in which one of the hydrogens of the methyl group is replaced by a 1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl group and one of the hydrogens attached to the nitrogen is replaced by a 2-sulfoethyl group. Dysidine selectively inhibits human synovial phospholipase A2 (EC 3.1.1.4) with an IC50 = 2.0 muM. It has a role as a metabolite and an EC 3.1.1.4 (phospholipase A2) inhibitor. It is a secondary amino compound, an organosulfonic acid, a sesquiterpenoid, a member of monohydroxy-1,4-benzoquinones and a member of octahydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
Discovery and Structural Analysis
- Dysidine was first isolated from the marine sponge Dysidea herbacea. Its structure was determined through degradation studies and spectroscopic methods, and its relative and absolute configuration were established by X-ray diffraction methods (Hofheinz & Oberhänsli, 1977).
Biological Activities and Potential Therapeutic Applications
- Dysidine has been studied for its potential anti-diabetic effects. It was found to activate the insulin signaling pathway, promote glucose uptake in cells, and inhibit protein tyrosine phosphatases, particularly protein tyrosine phosphatase 1B (PTP1B). This suggests that dysidine could be a potential lead compound in insulin therapy (Zhang et al., 2009).
Synthesis Research
- The synthesis of dysidin, the enantiomer of dysidine, has been described. This includes the conversion of intermediates and determination of the structural formulae of other metabolites of Dysidea herbacea (Köhler & Gerlach, 1984).
Inhibition of Human Phospholipase A2
- Dysidine was identified as a significant inhibitor of human synovial phospholipase A2 (PLA2), exhibiting higher potency and selectivity than the reference inhibitor manoalide. This indicates its potential role in modulating human leukocyte functions (Giannini et al., 2001).
Eigenschaften
Produktname |
Dysidine |
|---|---|
Molekularformel |
C23H33NO6S |
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
2-[[5-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C23H33NO6S/c1-14-6-5-7-17-15(2)22(3,8-9-23(14,17)4)13-16-20(26)18(12-19(25)21(16)27)24-10-11-31(28,29)30/h6,12,15,17,24,26H,5,7-11,13H2,1-4H3,(H,28,29,30)/t15-,17+,22-,23-/m1/s1 |
InChI-Schlüssel |
JUZCKAMLAZUOHD-CIVZFWGOSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC3=C(C(=CC(=O)C3=O)NCCS(=O)(=O)O)O)C)C |
Kanonische SMILES |
CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=CC(=O)C3=O)NCCS(=O)(=O)O)O)C)C |
Synonyme |
dysidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B1247388.png)

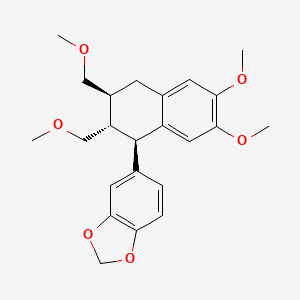


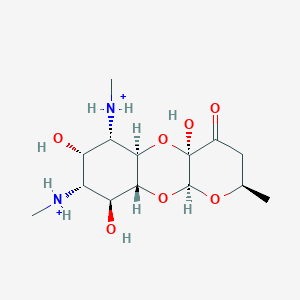
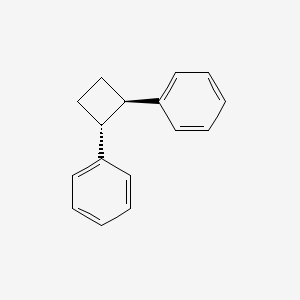
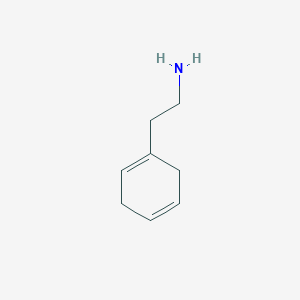
![methyl (4aS,5R,6R,8aR)-5'-(furan-3-yl)-6,8a-dimethyl-2'-oxospiro[3,4,4a,6,7,8-hexahydronaphthalene-5,3'-oxolane]-1-carboxylate](/img/structure/B1247401.png)
